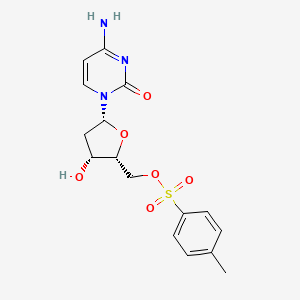
cis-BrAAM
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Bromoacetamidomethyl (cis-BrAAM) is an organic compound with the chemical formula C24H37BrN2O3. It is a derivative of acetamide, where a bromine atom is attached to the carbon adjacent to the amide group. This compound is known for its unique structural properties and its applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-Bromoacetamidomethyl typically involves the bromination of acetamidomethyl precursors. One common method is the reaction of acetamidomethyl chloride with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the cis isomer. The reaction can be represented as follows:
CH3CONHCH2Cl+Br2→CH3CONHCH2Br+HCl
Industrial Production Methods
In industrial settings, the production of cis-Bromoacetamidomethyl may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the desired product. The use of automated systems and advanced monitoring techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
cis-Bromoacetamidomethyl undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in cis-Bromoacetamidomethyl can be replaced by nucleophiles such as hydroxide ions, amines, or thiols. This reaction is commonly used to introduce different functional groups into the molecule.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of cis-Bromoacetamidomethyl can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiol compounds are used under mild to moderate temperature conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
cis-Bromoacetamidomethyl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Utilized in the modification of biomolecules such as proteins and nucleic acids. It is often used in the development of probes and labeling agents for biological studies.
Medicine: Investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of cis-Bromoacetamidomethyl involves its ability to undergo nucleophilic substitution reactions. The bromine atom serves as a leaving group, allowing nucleophiles to attack the carbon adjacent to the amide group. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
trans-Bromoacetamidomethyl: The trans isomer of bromoacetamidomethyl, which has different spatial arrangement of atoms.
Bromoacetamide: A simpler derivative with a bromine atom attached directly to the acetamide group.
Chloroacetamidomethyl: A similar compound where the bromine atom is replaced by chlorine.
Uniqueness
cis-Bromoacetamidomethyl is unique due to its specific spatial arrangement, which can influence its reactivity and interactions with other molecules. The cis configuration can lead to different steric and electronic effects compared to its trans isomer or other halogenated derivatives. This uniqueness makes it valuable in applications where precise control of molecular interactions is required.
Properties
CAS No. |
97879-27-1 |
|---|---|
Molecular Formula |
C₂₄H₃₇BrN₂O₃ |
Molecular Weight |
481.47 |
Synonyms |
cis-Bromoacetyl Alprenlol Menthane; cis-2-Bromo-N-[1-[4-[[2-hydroxy-3-[2-(2-propenyl)phenoxy]propyl]amino]-4-methylcyclohexyl]-1-methylethyl]acetamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B1141242.png)




![3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropan-1-amine](/img/structure/B1141255.png)



![(7Z)-7-hydroxyimino-5-methylbenzo[d][1]benzazepin-6-one](/img/structure/B1141262.png)
